molecular formula C13H11Br2NO2 B12133092 1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate

1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate

Cat. No.: B12133092
M. Wt: 373.04 g/mol
InChI Key: VQPLPUPLGWYUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dibromonaphthalen-2-yl N,N-dimethylcarbamate is an organic compound with the molecular formula C13H11Br2NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate typically involves the bromination of naphthalene derivatives followed by carbamate formation. One common method involves the reaction of 1,6-dibromonaphthalene with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromonaphthalen-2-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding naphthalene derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted naphthalene derivatives.

    Oxidation: Formation of naphthoquinones or other oxygenated products.

    Reduction: Formation of dehalogenated naphthalene derivatives.

Scientific Research Applications

1,6-Dibromonaphthalen-2-yl N,N-dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,6-dibromonaphthalen-2-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The bromine atoms and carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The naphthalene ring can also intercalate with DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dibromonaphthalene: Lacks the carbamate group, making it less reactive in certain biochemical applications.

    2,6-Dibromonaphthalen-1-yl N,N-dimethylcarbamate: Positional isomer with different reactivity and biological activity.

    1,6-Dichloronaphthalen-2-yl N,N-dimethylcarbamate: Contains chlorine instead of bromine, leading to different chemical and biological properties.

Uniqueness

1,6-Dibromonaphthalen-2-yl N,N-dimethylcarbamate is unique due to the presence of both bromine atoms and the carbamate group, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H11Br2NO2

Molecular Weight

373.04 g/mol

IUPAC Name

(1,6-dibromonaphthalen-2-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C13H11Br2NO2/c1-16(2)13(17)18-11-6-3-8-7-9(14)4-5-10(8)12(11)15/h3-7H,1-2H3

InChI Key

VQPLPUPLGWYUIL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C(C2=C(C=C1)C=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.